Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate
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Overview
Description
Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, an imino group, and a phenoxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate typically involves the condensation of benzyloxyamine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The resulting intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-5-{[imino(2-oxido-2-oxohydrazino)methyl]amino}pentanoate:
2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol: Another related compound with a methoxy group, used in proteomics research.
Uniqueness
Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
191999-94-7 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 6-phenoxy-2-phenylmethoxyiminohexanoate |
InChI |
InChI=1S/C20H23NO4/c1-23-20(22)19(21-25-16-17-10-4-2-5-11-17)14-8-9-15-24-18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3 |
InChI Key |
YJIUFMATKGUWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOCC1=CC=CC=C1)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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